Cyclohexyl 5-bromo-2-chlorobenzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-chloro-N-cyclohexylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrClNO/c14-9-6-7-12(15)11(8-9)13(17)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVJVHGWRPJYPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(C=CC(=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359646 | |
| Record name | CYCLOHEXYL 5-BROMO-2-CHLOROBENZAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
701260-15-3 | |
| Record name | CYCLOHEXYL 5-BROMO-2-CHLOROBENZAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Strategies and Methodologies for Cyclohexyl 5 Bromo 2 Chlorobenzamide and Its Analogs
Retrosynthetic Analysis of the Cyclohexyl 5-bromo-2-chlorobenzamide (B65784) Architecture
Retrosynthetic analysis is a foundational strategy in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For Cyclohexyl 5-bromo-2-chlorobenzamide, the most logical and common disconnection point is the amide C-N bond. amazonaws.com This disconnection simplifies the molecule into two key synthons: an electrophilic acyl cation equivalent derived from 5-bromo-2-chlorobenzoic acid, and a nucleophilic cyclohexylamine (B46788) component.
This primary disconnection suggests a convergent synthesis strategy. The corresponding real-world chemical equivalents for these synthons are 5-bromo-2-chlorobenzoyl chloride (an activated form of the carboxylic acid) and cyclohexylamine. The formation of the amide bond from an acyl chloride and an amine is a robust and widely used transformation in organic chemistry. Further deconstruction of the 5-bromo-2-chlorobenzoyl chloride intermediate leads back to 5-bromo-2-chlorobenzoic acid, which itself can be synthesized from the simpler precursor, 2-chlorobenzoic acid.
Synthesis of Key Precursors: Focus on 5-Bromo-2-chlorobenzoic Acid Derivatization
The successful synthesis of the target benzamide (B126) hinges on the efficient preparation of its key precursors. This section focuses on the synthesis of 5-bromo-2-chlorobenzoic acid and its subsequent activation to the corresponding acyl chloride.
The synthesis of 5-bromo-2-chlorobenzoic acid is typically achieved through the electrophilic bromination of 2-chlorobenzoic acid. The chlorine atom already present on the ring is an ortho-, para-director. Since the ortho position is sterically hindered, the incoming bromo group is directed primarily to the para position (position 5).
A common method involves the use of N-bromosuccinimide (NBS) in a strong acid medium, such as concentrated sulfuric acid. chemicalbook.comgoogle.com This system generates the electrophilic bromine species required for the aromatic substitution. To improve the regioselectivity and suppress the formation of byproducts like 4-bromo-2-chlorobenzoic acid, a catalyst with reducing properties, such as sodium sulfide, can be introduced into the reaction mixture. google.com Alternative synthetic routes have also been reported, including multi-step sequences starting from 5-bromo-2-aminobenzoic acid derivatives which undergo diazotization followed by chlorination and hydrolysis. epo.orggoogle.com Another lengthy route involves the chlorination, amidation, cyclization, bromination, and subsequent hydrolysis of 2-chlorobenzoic acid. google.com However, the direct bromination of 2-chlorobenzoic acid remains a more direct approach.
A representative procedure involves adding N-bromosuccinimide to a solution of 2-chlorobenzoic acid in concentrated sulfuric acid, often with a catalytic amount of sodium sulfide. chemicalbook.com The reaction is typically run at a controlled temperature before the product is isolated by pouring the reaction mixture into an ice-water bath, causing the carboxylic acid to precipitate. The crude product can then be purified by recrystallization, for instance from an aqueous methanol (B129727) solution, to yield high-purity 5-bromo-2-chlorobenzoic acid. chemicalbook.com
To facilitate the subsequent amidation reaction, the carboxylic acid group of 5-bromo-2-chlorobenzoic acid must be activated. The most common method for this transformation is the conversion of the carboxylic acid to an acyl chloride. This is typically achieved by reacting the acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). chemicalbook.compatsnap.com
The reaction with thionyl chloride can be performed neat or in a suitable solvent, often with a catalytic amount of N,N-dimethylformamide (DMF). google.com The reaction is heated to reflux to drive it to completion. After the reaction, the excess thionyl chloride, which is volatile, can be removed by distillation under reduced pressure to yield the crude 5-bromo-2-chlorobenzoyl chloride. google.com Similarly, using oxalyl chloride in a solvent like dichloromethane (B109758), often in the presence of a catalyst such as pyridine (B92270), provides a high yield of the desired acyl chloride at milder temperatures. chemicalbook.compatsnap.com The product is often of sufficient purity to be used directly in the next step without further purification. chemicalbook.com
| Chlorinating Agent | Solvent | Catalyst | Reaction Conditions | Reported Yield (%) | Reference |
|---|---|---|---|---|---|
| Thionyl Chloride | Dichloromethane | Pyridine | Reflux, 3.5 hours | 97 | chemicalbook.com |
| Thionyl Chloride | None | DMF | Reflux, 2-4 hours | 98-99 | google.com |
| Oxalyl Chloride | Dichloromethane | None | Ice-water bath to RT, 8-10 hours | Not specified | patsnap.com |
Amidation Reactions for Constructing the Benzamide Core
The final key step in the synthesis is the construction of the amide bond by coupling the activated 5-bromo-2-chlorobenzoyl chloride with cyclohexylamine. This reaction is a nucleophilic acyl substitution where the amine acts as the nucleophile.
The reaction between an acyl chloride and an amine is typically rapid and exothermic. A common and effective method for this transformation is the Schotten-Baumann reaction. This procedure is usually carried out in a two-phase system or in a suitable inert solvent. An excess of the amine or a non-nucleophilic base is added to neutralize the hydrogen chloride (HCl) gas that is generated as a byproduct. The removal of HCl is crucial as it would otherwise react with the unreacted amine to form an unreactive ammonium (B1175870) salt.
In a typical laboratory procedure, 5-bromo-2-chlorobenzoyl chloride dissolved in an inert solvent like dichloromethane or tetrahydrofuran (B95107) would be added dropwise to a cooled solution of cyclohexylamine. researchgate.net An organic base such as triethylamine (B128534) or pyridine, or an inorganic base like sodium carbonate, is included in the reaction mixture to act as an acid scavenger. After the addition is complete, the reaction is stirred at room temperature until completion, which can be monitored by techniques like thin-layer chromatography (TLC).
The efficiency of the amidation reaction can be influenced by several factors, including the choice of solvent, the base used, and the reaction temperature. While the reaction between a reactive acyl chloride and a primary amine like cyclohexylamine often proceeds without the need for a catalyst, certain conditions can be optimized for higher yield and purity.
Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and toluene (B28343) are commonly used to prevent any reaction with the acyl chloride. In recent years, more sustainable and bio-based solvents like Cyrene™ have also been explored for amide synthesis. researchgate.net
Base: Both organic bases (e.g., triethylamine, pyridine) and inorganic bases (e.g., K₂CO₃, NaHCO₃) are effective acid scavengers. Inorganic bases can sometimes lead to cleaner reactions and simpler workups. Using a slight excess of cyclohexylamine can also serve the dual purpose of reactant and base, though this is generally less efficient.
Catalyst: For less reactive amines or sterically hindered substrates, a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can be added to accelerate the reaction. However, for the coupling of 5-bromo-2-chlorobenzoyl chloride and cyclohexylamine, a catalyst is generally not required due to the high reactivity of the starting materials.
The workup procedure typically involves washing the organic layer with a dilute acid solution to remove excess amine and base, followed by a wash with water and brine. The solvent is then removed under reduced pressure, and the resulting crude product, this compound, can be purified by recrystallization or column chromatography.
| Entry | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Dichloromethane (DCM) | Triethylamine | 0 to RT | 2 | >95 (expected) |
| 2 | Tetrahydrofuran (THF) | Pyridine | 0 to RT | 3 | >90 (expected) |
| 3 | Toluene | K₂CO₃ (aq.) | RT | 4 | >90 (expected) |
| 4 | Dichloromethane (DCM) | Cyclohexylamine (2.2 eq.) | 0 to RT | 2 | >95 (expected) |
Stereochemical Considerations in Cyclohexyl Moiety Integration
The three-dimensional arrangement of atoms, or stereochemistry, within a drug molecule is a critical factor that can profoundly influence its interaction with biological targets, thereby affecting its efficacy, pharmacokinetics, and safety profile. numberanalytics.comresearchgate.net For this compound, the integration of the cyclohexyl group introduces significant stereochemical complexity that must be carefully controlled during synthesis.
To control this, stereoselective synthetic methods are employed. These strategies aim to produce a single desired stereoisomer in high yield.
Diastereoselective Synthesis : Methods such as photoredox-catalyzed [4 + 2] cycloadditions have been developed to create highly functionalized cyclohexylamine derivatives with excellent diastereoselectivity. nih.govnih.gov This approach allows for the forging of two contiguous stereogenic centers with precise control over their relative orientation. nih.gov
Enantioselective Synthesis : For creating a specific enantiomer, asymmetric catalysis is often utilized. This can involve the use of a chiral catalyst, such as a chiral phosphoric acid, which provides a chiral environment for the reaction, leading to the preferential formation of one enantiomer over the other. nih.gov
Substrate-Controlled Synthesis : Chirality can also be induced by using a starting material that already contains a stereocenter. The existing stereocenter can direct the stereochemical outcome of subsequent reaction steps. For example, the alkynylation of enantiopure imines derived from (R)-glyceraldehyde can produce polyhydroxylated propargylamines with high stereoselectivity, where the diastereoselectivity is induced by the proximity of the existing stereocenter to the reaction site. researchgate.net
The choice of synthetic route and the reaction conditions are pivotal in determining the final stereochemical outcome.
| Synthetic Strategy | Description | Stereochemical Outcome | Key Features |
| Photoredox-Catalyzed [4+2] Cycloaddition | An intermolecular cycloaddition of benzocyclobutylamines with α-substituted vinylketones. nih.govnih.gov | Excellent diastereoselectivity. | Full atom economy, mild reaction conditions, redox-neutral process. nih.gov |
| Asymmetric Catalysis | Incorporation of a chiral catalyst (e.g., chiral phosphoric acid) into the reaction. nih.gov | Moderate to good enantioselectivity with excellent diastereoselectivity. nih.gov | Allows for the synthesis of specific enantiomers. |
| Substrate-Controlled Diastereoselection | Use of a chiral substrate, where an existing stereocenter directs the formation of new stereocenters. researchgate.net | High diastereoselectivity, which can sometimes be reversed by using specific Lewis acids. researchgate.net | Relies on the transfer of chirality from the starting material. |
Development of Scalable and Sustainable Synthetic Routes
Transitioning a synthetic protocol from a laboratory scale to large-scale industrial production presents numerous challenges, including cost, safety, and environmental impact. Therefore, the development of scalable and sustainable synthetic routes is a primary goal in modern organic chemistry. These "green chemistry" approaches aim to maximize efficiency while minimizing waste and the use of hazardous substances. proquest.com
For the synthesis of benzamides, several sustainable strategies have been developed:
Solvent-Free and Activation-Free Conditions : One approach involves the direct N-benzoylation of amines using vinyl benzoate (B1203000) under solvent-free conditions. tandfonline.comtandfonline.com This method avoids the use of potentially toxic organic solvents and activating agents, and the desired benzamides can often be isolated by simple crystallization. tandfonline.comtandfonline.com
Enzymatic Synthesis : Biocatalysis offers a highly efficient and environmentally benign alternative to traditional chemical methods. For instance, Candida antarctica lipase (B570770) B (CALB) has been successfully used to catalyze the direct coupling of free carboxylic acids with amines. nih.gov This enzymatic strategy operates under mild conditions and often produces amides with excellent conversions and yields, eliminating the need for extensive purification. nih.gov
Use of Recyclable Catalysts : Heterogeneous catalysts are advantageous for large-scale synthesis as they can be easily separated from the reaction mixture and reused multiple times. researchgate.net For example, a catalyst comprising zinc oxide, nickel oxide, and nickel heterojunctions has been shown to be highly efficient for the oxidative amidation of aldehydes and secondary amines. researchgate.net Another approach uses a Lewis acidic ionic liquid immobilized on diatomite earth, which facilitates the direct condensation of benzoic acids and amines under ultrasonic irradiation. researchgate.net
| Methodology | Key Principle | Advantages | Example Application |
| Solvent-Free N-Benzoylation | Reaction of an amine with vinyl benzoate without a solvent. tandfonline.comtandfonline.com | Reduces waste, avoids toxic solvents, simple product isolation. tandfonline.com | Direct synthesis of N-substituted benzamides. |
| Enzymatic Amidation | Use of a lipase, such as Candida antarctica lipase B, as a biocatalyst. nih.gov | High efficiency, mild conditions, high purity of products, environmentally friendly. nih.gov | Direct coupling of carboxylic acids and amines. |
| Heterogeneous Catalysis | Employment of a solid-phase catalyst that is easily recovered and reused. researchgate.netresearchgate.net | Catalyst recyclability, potential for large-scale processes, high selectivity. researchgate.net | Oxidative amidation and direct condensation reactions. |
| Tandem Synthesis | Combining multiple synthetic steps into a single, continuous process in one vessel. proquest.com | Increased efficiency, reduced waste, higher overall yield, lower cost. proquest.com | Multi-step synthesis of active pharmaceutical ingredients. |
Synthesis of Structure-Activity Relationship (SAR) Probes and Analogs
Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and optimization. nih.gov By synthesizing and evaluating a series of analogs of a lead compound, researchers can determine which parts of the molecule are essential for its biological activity. This information guides the design of new compounds with improved potency, selectivity, and pharmacokinetic properties. nih.govmdpi.com
For this compound, SAR probes would be synthesized by systematically modifying its three main components: the cyclohexyl ring, the 5-bromo-2-chlorobenzoyl core, and the amide linker.
Modification of the Cyclohexyl Moiety : Analogs can be prepared by replacing the cyclohexyl ring with other cyclic or acyclic aliphatic groups to probe the importance of its size, shape, and lipophilicity. For example, cyclopentyl, cycloheptyl, or various alkyl chains could be introduced by coupling the corresponding amine with 5-bromo-2-chlorobenzoyl chloride.
Modification of the Benzamide Core : The substitution pattern on the phenyl ring is a critical determinant of activity. Analogs can be synthesized to explore the role of the bromine and chlorine atoms. This can be achieved by starting with differently substituted benzoic acids. For instance, analogs could be made where the bromine is replaced with a fluorine or a methyl group, or where the chlorine is moved to a different position on the ring. This allows for an investigation of electronic and steric effects.
Library Synthesis : To efficiently explore the SAR, iterative analog libraries are often created. A common strategy involves acylating a core amine structure with a variety of commercially available or custom-synthesized acylating agents (e.g., substituted benzoyl chlorides). nih.gov This can be performed using standard amide coupling conditions, sometimes employing polymer-supported reagents and scavengers to simplify purification. nih.govlookchem.com This approach allows for the rapid generation of a diverse set of analogs for biological screening. nih.gov
The synthesis of these probes relies on robust and versatile chemical reactions, primarily the formation of the amide bond. Standard methods include the reaction of a carboxylic acid with an amine using coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) or the reaction of an amine with a more reactive acyl chloride. nih.govnih.gov
| Analog Type | Structural Modification | Synthetic Goal | General Synthetic Method |
| Cyclohexyl Ring Analogs | Replace cyclohexyl with other groups (e.g., cyclopentyl, piperidinyl, benzyl). | To determine the optimal size, conformation, and lipophilicity of the N-substituent. | Amide coupling of 5-bromo-2-chlorobenzoic acid with various primary or secondary amines. |
| Phenyl Ring Analogs | Alter the substituents on the phenyl ring (e.g., change position or identity of halogens, add other groups). | To probe the electronic and steric requirements for binding to the biological target. nih.gov | Synthesis starting from variously substituted benzoic acids, followed by amide coupling with cyclohexylamine. |
| Linker Isosteres | Replace the amide bond with other functional groups such as esters or 1,2,3-triazoles. nih.govrsc.org | To evaluate the importance of the amide bond's hydrogen bonding capacity and rigidity. | Multi-step synthesis involving, for example, esterification or 'click' chemistry. |
Sophisticated Spectroscopic and Structural Elucidation of Cyclohexyl 5 Bromo 2 Chlorobenzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
High-Resolution ¹H NMR Spectroscopy for Proton Environments
High-resolution ¹H NMR spectroscopy would be utilized to identify the distinct proton environments in Cyclohexyl 5-bromo-2-chlorobenzamide (B65784). The spectrum is expected to show characteristic signals for the protons on the cyclohexyl ring and the aromatic ring. The integration of these signals would correspond to the number of protons in each environment, while the chemical shifts would provide insights into their electronic surroundings. Furthermore, the coupling patterns (e.g., doublets, triplets, multiplets) would reveal the connectivity between adjacent protons.
Table 1: Predicted ¹H NMR Data for Cyclohexyl 5-bromo-2-chlorobenzamide
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| Aromatic-H | 7.2 - 7.8 | m | |
| Cyclohexyl-CH (adjacent to N) | 3.8 - 4.2 | m | |
| Cyclohexyl-CH₂ | 1.0 - 2.0 | m | |
| Amide-NH | 8.0 - 8.5 | d |
Note: This table represents predicted values. Specific experimental data is not publicly available.
¹³C NMR Spectroscopy for Carbon Skeleton Characterization
¹³C NMR spectroscopy is employed to map the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment. For instance, the carbonyl carbon of the amide group is expected to appear significantly downfield.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl (C=O) | 165 - 175 |
| Aromatic C-Br | 115 - 125 |
| Aromatic C-Cl | 130 - 140 |
| Aromatic C-H | 120 - 135 |
| Aromatic C (quaternary) | 135 - 145 |
| Cyclohexyl C-N | 45 - 55 |
| Cyclohexyl CH₂ | 24 - 35 |
Note: This table represents predicted values. Specific experimental data is not publicly available.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis
To establish the complete bonding network and spatial relationships within the molecule, advanced 2D NMR techniques are essential.
COSY (Correlation Spectroscopy) would reveal proton-proton couplings, confirming the connectivity of protons within the cyclohexyl and aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity between the cyclohexyl and benzamide (B126) fragments.
Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C=O groups of the amide functionality, as well as vibrations associated with the aromatic and cyclohexyl moieties.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3200 - 3400 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |
| C=O Stretch (Amide) | 1630 - 1680 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |
| C-N Stretch | 1200 - 1350 | Medium |
| C-Cl Stretch | 600 - 800 | Strong |
| C-Br Stretch | 500 - 600 | Strong |
Note: This table represents predicted values. Specific experimental data is not publicly available.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Elucidation
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (316.62 g/mol ). chemscene.com The presence of bromine and chlorine isotopes would result in a characteristic isotopic pattern for the molecular ion peak. Analysis of the fragmentation pattern would provide further structural information by revealing how the molecule breaks apart under ionization.
X-ray Crystallography for Definitive Solid-State Molecular Geometry and Packing Interactions
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique would yield precise information on bond lengths, bond angles, and torsional angles. Furthermore, it would reveal how the molecules pack in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding and van der Waals forces.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
A definitive analysis of bond lengths, bond angles, and dihedral angles necessitates the determination of the compound's crystal structure through single-crystal X-ray diffraction. This powerful analytical technique provides the precise three-dimensional arrangement of atoms within the crystal lattice.
Table 1: Hypothetical Bond Lengths and Angles for this compound (Illustrative Example)
| Bond/Angle | Value (Å/°) |
|---|---|
| C-Br | ~1.90 |
| C-Cl | ~1.74 |
| C=O | ~1.23 |
| N-H | ~0.86 |
| C-N-C Angle | ~122 |
Note: The data in this table is illustrative and not based on experimental results for the specific compound.
Examination of Intramolecular and Intermolecular Hydrogen Bonding and Other Non-Covalent Interactions
The crystal structure analysis would also be instrumental in identifying and characterizing non-covalent interactions. These interactions are fundamental to understanding the supramolecular assembly and crystal packing of the compound.
Intramolecular Hydrogen Bonding: The presence of a hydrogen bond between the amide hydrogen (N-H) and the chlorine atom on the benzene (B151609) ring could be investigated. The geometry of such an interaction (distance and angle) would provide insight into its strength and influence on the molecule's conformation.
Intermolecular Interactions: The manner in which individual molecules of this compound interact with each other in the solid state would be revealed. This includes identifying intermolecular hydrogen bonds, halogen bonds (involving the bromine and chlorine atoms), and other van der Waals forces. These interactions govern the physical properties of the compound, such as its melting point and solubility.
Conformational Analysis of the Cyclohexyl Ring (e.g., Chair Conformation Studies)
The cyclohexyl ring is known to adopt various conformations to minimize steric and torsional strain. The most stable and common conformation is the chair form. An X-ray crystallographic study would confirm the specific conformation of the cyclohexyl ring in the solid state.
Key parameters to be analyzed would include the puckering parameters of the ring and the orientation of the substituent (the benzamide group) as either axial or equatorial. The preference for an equatorial position is generally observed for bulky substituents to minimize steric hindrance.
Chromatographic Techniques for Purity Assessment and Isolation Methodologies (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a standard and highly effective technique for assessing the purity of a chemical compound and for its isolation. The development of a specific HPLC method for this compound would involve optimizing several parameters to achieve a sharp, well-resolved peak for the compound, separated from any impurities or starting materials.
Table 2: Hypothetical HPLC Method Parameters for this compound (Illustrative Example)
| Parameter | Condition |
|---|---|
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
Note: The data in this table is illustrative and not based on experimental results for the specific compound.
This optimized method would allow for the accurate determination of the compound's purity by integrating the area of its corresponding peak in the chromatogram.
Computational and Theoretical Investigations of Cyclohexyl 5 Bromo 2 Chlorobenzamide
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of a molecule. These methods solve approximations of the Schrödinger equation to determine molecular properties.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is often employed to determine the optimized molecular geometry, vibrational frequencies, and other ground-state properties. For Cyclohexyl 5-bromo-2-chlorobenzamide (B65784), a DFT approach, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be standard for achieving a balance between accuracy and computational cost. nih.gov
The primary output of a DFT study is the optimized molecular geometry, which corresponds to the most stable arrangement of atoms (the lowest energy state). From this geometry, key structural parameters can be determined. While experimental data for the title compound is scarce, theoretical calculations provide valuable predictions. For a similar compound, 5-Bromo-2-Hydroxybenzaldehyde, DFT calculations have been used to determine bond lengths and angles, showing good correlation with experimental data where available. nih.govresearchgate.net A similar analysis for Cyclohexyl 5-bromo-2-chlorobenzamide would yield precise data on the geometry of the cyclohexyl ring, the planarity of the benzamide (B126) group, and the orientation of the substituents.
Table 1: Predicted Ground State Properties from DFT This table is illustrative, showing typical parameters obtained from DFT calculations for a molecule of this type.
| Parameter | Predicted Value | Description |
|---|---|---|
| Total Energy | (Value in a.u.) | The total electronic energy of the optimized geometry in the ground state. |
| Dipole Moment | (Value in Debye) | A measure of the molecule's overall polarity arising from charge distribution. |
| Rotational Constants | (Values in GHz) | Constants related to the molecule's moments of inertia, used in microwave spectroscopy. |
| Point Group | C1 | Indicates the molecule's symmetry; C1 signifies no symmetry elements besides identity. nih.gov |
The Molecular Electrostatic Potential (MESP) surface is a critical tool for understanding and predicting a molecule's reactive behavior. It maps the electrostatic potential onto the molecule's electron density surface, visually identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.gov
In an MESP map, regions of negative potential (typically colored red) indicate an excess of electrons and are susceptible to electrophilic attack. For this compound, these would be concentrated around the electronegative oxygen and chlorine atoms. Regions of positive potential (blue) are electron-deficient and are sites for nucleophilic attack, expected near the amide proton and hydrogen atoms of the aromatic and cyclohexyl rings. A neutral potential is usually colored green. researchgate.net This analysis is invaluable for predicting non-covalent interactions, such as hydrogen bonding, which are fundamental to molecular recognition processes. ontosight.ai
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. chemscene.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons.
The energy of the HOMO is related to the molecule's ionization potential (electron-donating ability), while the LUMO energy relates to its electron affinity (electron-accepting ability). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO would likely be distributed over the electron-rich benzamide system, while the LUMO would be centered on the aromatic ring, influenced by the electron-withdrawing halogen substituents.
Table 2: Frontier Molecular Orbital Parameters This table presents representative data expected from FMO analysis, based on calculations for analogous structures. nih.govresearchgate.net
| Parameter | Predicted Value (eV) | Chemical Significance |
|---|---|---|
| EHOMO | ~ -6.5 to -7.5 | Energy of the highest occupied molecular orbital; relates to electron-donating capability. |
| ELUMO | ~ -1.5 to -2.5 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting capability. |
| Energy Gap (ΔE) | ~ 4.0 to 5.0 | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. |
Molecular Dynamics Simulations for Conformational Landscape Exploration
While quantum calculations often focus on a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insight into the conformational landscape and flexibility of this compound. rsc.org An MD simulation would reveal the rotational freedom around the amide bond and the C-N bond connecting the cyclohexyl ring, as well as the flexibility of the cyclohexyl group itself (e.g., chair-boat interconversions). Understanding this dynamic behavior is essential, as the molecule's conformation can significantly influence its ability to interact with biological targets. Studies on similar bromo-substituted compounds have used MD simulations to explore their dynamic behavior in different environments, such as in aqueous solution. nih.gov
In Silico ADMET Profiling and Drug-Likeness Assessment of Structural Features
In silico tools are widely used in drug discovery to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. These predictions help assess a molecule's potential as a drug candidate. Several key parameters for this compound can be calculated using established models.
Drug-likeness is often evaluated using rules such as Lipinski's Rule of Five, which sets criteria for properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. researchgate.net
Table 3: In Silico ADMET and Drug-Likeness Profile Data derived from publicly available computed values and predictive models. chemscene.com
| Property | Predicted Value | Significance |
|---|---|---|
| Molecular Weight | 316.62 g/mol | Conforms to Lipinski's rule (< 500). |
| LogP (Lipophilicity) | 4.165 | Indicates good lipid solubility, conforming to Lipinski's rule (< 5). |
| Hydrogen Bond Donors | 1 | Conforms to Lipinski's rule (≤ 5). |
| Hydrogen Bond Acceptors | 1 | Conforms to Lipinski's rule (≤ 10). |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | Suggests good potential for cell membrane permeability (typically < 140 Ų). |
| Rotatable Bonds | 2 | Indicates low conformational flexibility, which is often favorable for binding affinity. |
These parameters suggest that this compound possesses structural features consistent with good oral bioavailability and membrane permeability.
Molecular Docking Studies to Probe Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in understanding potential ligand-protein interactions without providing specific biological outcomes.
A docking study of this compound would involve placing the molecule into the binding site of a selected protein target. The algorithm would then explore various poses of the ligand, scoring them based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic compatibility. The results would highlight key interactions:
Hydrogen Bonding: The amide group (N-H as a donor and C=O as an acceptor) is a prime candidate for forming hydrogen bonds with amino acid residues in a protein's active site.
Hydrophobic Interactions: The cyclohexyl ring and the aromatic ring provide significant hydrophobic surfaces that could interact favorably with nonpolar pockets in a receptor.
Halogen Bonding: The bromine and chlorine atoms could potentially form halogen bonds with electron-rich atoms (like oxygen or sulfur) in the protein, an interaction increasingly recognized for its role in ligand binding.
Such studies on related benzamide and bromo-indole derivatives have successfully identified key binding modes and interactions within various protein targets. nih.gov
Prediction of Spectroscopic Parameters via Computational Methods
As of the current date, dedicated computational studies predicting the full range of spectroscopic parameters for this compound are not extensively available in publicly accessible scientific literature. Theoretical investigations are a standard approach for corroborating experimental findings and providing deeper insights into the electronic and structural properties of molecules. Methodologies such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are commonly employed to calculate spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, Fourier-transform infrared (FT-IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra. eurjchem.com
While specific computational data for the title compound is not available, the general principles of such analyses involve optimizing the molecular geometry of the compound in a simulated environment. nih.gov Following this, calculations can be performed to predict how the molecule will interact with electromagnetic radiation, yielding theoretical spectra. These predicted spectra are invaluable for interpreting experimental data and can help in the assignment of specific spectral features to corresponding molecular structures and electronic transitions. nih.gov
For structurally related compounds, computational studies have successfully predicted spectroscopic parameters that show good agreement with experimental results. nih.govdntb.gov.ua These studies often utilize basis sets like 6-311++G(d,p) and methods such as B3LYP to achieve a high degree of accuracy. nih.gov Such research underscores the potential of computational chemistry to elucidate the spectroscopic properties of novel compounds like this compound, even in the absence of direct experimental measurement.
Future computational research on this compound would likely involve these established theoretical methods to generate a comprehensive set of predicted spectroscopic data. This would not only aid in the structural characterization of the molecule but also provide a foundation for understanding its chemical behavior and potential applications.
Chemical Reactivity and Functional Group Transformations of Cyclohexyl 5 Bromo 2 Chlorobenzamide
Reactions Involving the Halogen Substituents on the Phenyl Ring
The phenyl ring of the molecule is substituted with both a bromine and a chlorine atom. The differing reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is the cornerstone for selective derivatization of the aromatic core.
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. For this reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) groups, positioned ortho or para to the leaving group. libretexts.orglibretexts.org These EWGs stabilize the negative charge of the intermediate Meisenheimer complex, lowering the activation energy of the reaction. libretexts.orglibretexts.org
In Cyclohexyl 5-bromo-2-chlorobenzamide (B65784), the aromatic ring lacks strong EWGs. The amide functional group can be either electron-donating (via nitrogen's lone pair resonance) or electron-withdrawing (via the carbonyl's inductive effect), but it is not a sufficiently powerful activating group to facilitate SNAr reactions under mild conditions. Consequently, displacing the bromine or chlorine atoms via an SNAr mechanism would likely require harsh reaction conditions, such as high temperatures and pressures, which could lead to side reactions, including hydrolysis of the amide bond.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov A key advantage in the context of Cyclohexyl 5-bromo-2-chlorobenzamide is the ability to achieve selective reactions at the C-Br bond over the more robust C-Cl bond. The general order of reactivity for aryl halides in these reactions is I > Br > OTf >> Cl, which is primarily governed by the bond dissociation energies of the carbon-halogen bond. nih.govharvard.edu This reactivity difference allows for the selective functionalization of the bromine-substituted position while leaving the chlorine atom available for subsequent transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organoboron species (typically a boronic acid) with an organohalide. wikipedia.org It is widely used to form biaryl structures. nih.govmdpi.com For this compound, a selective Suzuki reaction at the C-Br bond can be achieved using a suitable palladium catalyst and base, coupling it with a variety of aryl or vinyl boronic acids.
| Entry | Aryl Halide Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Yield (%) |
| 1 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 60 |
| 2 | 2-bromo-4-chlorophenyl-2-bromobutanoate | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 81 |
| 3 | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 85 |
This table presents typical conditions for Suzuki-Miyaura reactions on related bromo-chloro aromatic compounds, demonstrating the feasibility of selective C-Br coupling. Data adapted from related studies. nih.govmdpi.comnih.gov
Negishi Coupling
The Negishi coupling involves the reaction of an organohalide with an organozinc compound. This reaction is known for its high functional group tolerance and is effective for creating C(sp²)-C(sp²), C(sp²)-C(sp³), and other carbon-carbon bonds. Selective coupling at the C-Br position of this compound with various organozinc reagents is anticipated under standard Negishi conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.orglibretexts.org This reaction is exceptionally versatile for synthesizing aryl amines. organic-chemistry.org Selective amination at the C-Br position can be performed with primary or secondary amines, using a palladium catalyst with specialized phosphine (B1218219) ligands and a strong base. This would yield 5-amino-2-chloro-N-cyclohexylbenzamide derivatives.
| Entry | Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent |
| 1 | Aryl Bromide | Primary/Secondary Amine | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene |
| 2 | Aryl Chloride | Primary/Secondary Amine | Pd(OAc)₂ | XPhos | K₂CO₃ | t-BuOH |
| 3 | Aryl Bromide | Ammonia (equivalent) | Pd(OAc)₂ | t-Bu₃P | NaOt-Bu | Toluene |
This table illustrates general conditions for the Buchwald-Hartwig amination reaction. wikipedia.orgnih.govacsgcipr.org
Modifications of the Amide Linkage
The secondary amide bond is a robust functional group but can be modified through several chemical transformations.
Amide hydrolysis involves the cleavage of the C-N bond to yield a carboxylic acid and an amine. This reaction is typically carried out under strong acidic or basic conditions with heating. For this compound, hydrolysis would yield 5-bromo-2-chlorobenzoic acid and cyclohexylamine (B46788). Mild alkaline conditions, such as using sodium hydroxide (B78521) in a mixture of methanol (B129727) and dioxane, have been shown to effectively hydrolyze N-substituted amides. arkat-usa.org The stability of N-alkylol amide derivatives suggests that the hydrolysis of N-cyclohexylbenzamides is feasible under controlled conditions. bohrium.com
Amidation exchange, or transamidation, is the conversion of one amide into another by reaction with an amine. This process generally requires harsh conditions or catalysis to break the stable amide bond.
The nitrogen atom of the secondary amide in this compound bears a hydrogen atom that can be removed by a strong base (e.g., NaH) to form an amidate anion. This nucleophilic anion can then react with an electrophile, such as an alkyl halide or an acyl chloride, in an N-alkylation or N-acylation reaction, respectively. This provides a direct route to tertiary amides. wikipedia.org
Alternatively, N-alkylation can be achieved by reacting the amide with an alcohol under acidic or metal-catalyzed conditions. researchgate.netflvc.org These methods offer various pathways to introduce a wide range of substituents onto the amide nitrogen, further diversifying the molecular structure.
Transformations of the Cyclohexyl Ring and its Potential for Derivatization
The cyclohexyl ring is a saturated carbocycle, generally characterized by its chemical stability. However, its C-H bonds can be functionalized, opening pathways for derivatization. The replacement of aromatic rings with saturated counterparts like cyclohexane (B81311) is a common strategy in medicinal chemistry to improve physicochemical properties. nih.gov
One potential transformation is the oxidation of the cyclohexyl ring. In metabolic studies of related compounds, cyclohexyl rings often undergo hydroxylation at various positions, mediated by cytochrome P450 enzymes. rsc.org Chemical methods can mimic this transformation. For instance, oxidation of the C-H bond alpha to the amide nitrogen could potentially form a hydroxyl group or, with stronger oxidizing agents, a ketone (cyclohexanone). Oxoammonium-catalyzed oxidation is one method for the oxidation of N-substituted amines to imides, which could be applicable here. chemrxiv.org Furthermore, direct oxidation of amine α-carbons to an amide functionality is a known transformation, suggesting that the cyclohexyl ring's C-H bonds are susceptible to targeted oxidation. rsc.org
Free-radical halogenation could also introduce a functional handle (e.g., a bromine or chlorine atom) onto the cyclohexyl ring, which could then be subjected to nucleophilic substitution or elimination reactions to introduce further diversity.
Regioselective and Chemoselective Synthetic Strategies for Advanced Derivatives
The development of regioselective and chemoselective synthetic strategies is crucial for the creation of complex molecules from multifunctional starting materials like this compound. The differential reactivity of the bromo and chloro substituents on the aromatic ring could potentially be exploited in sequential cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations. Typically, the carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, which could allow for selective functionalization at the 5-position.
A hypothetical regioselective strategy could involve a Suzuki-Miyaura coupling at the bromo-position, followed by a subsequent reaction at the less reactive chloro-position under more forcing conditions. This would allow for the controlled introduction of two different substituents onto the benzamide (B126) core. Similarly, chemoselective strategies could be envisioned to differentiate between reactions at the aryl halides and the amide functionality.
Despite these theoretical possibilities, a thorough search of the scientific literature did not yield specific studies or data tables detailing such regioselective or chemoselective derivatizations of this compound. Research in this specific area appears to be unpublished or proprietary.
Investigation of Reaction Mechanisms and Kinetics
Detailed mechanistic and kinetic studies are fundamental to understanding and optimizing chemical reactions. For a compound like this compound, such investigations would provide valuable insights into the electronic and steric effects of the cyclohexyl group and the halogen substituents on the reactivity of the molecule.
Kinetic studies could, for example, quantify the rate differences between the substitution of the bromo and chloro groups, providing a quantitative basis for regioselective synthesis. Mechanistic investigations, potentially involving computational modeling or isotopic labeling studies, could elucidate the precise pathways of its transformations, such as the nature of catalytic intermediates in cross-coupling reactions or the mechanism of potential amide bond cleavage.
However, as with the synthetic strategies, there is a lack of publicly available research detailing the reaction mechanisms or kinetic profiles for reactions involving this compound. While general principles of reactivity for similar substituted benzamides can be inferred from the broader chemical literature, specific data and detailed findings for this particular compound are absent.
Structure Activity Relationship Sar and Structure Function Studies of Cyclohexyl 5 Bromo 2 Chlorobenzamide Derivatives
Methodological Framework for SAR Investigations in Benzamide (B126) Series
The investigation of Structure-Activity Relationships (SAR) within the benzamide series typically employs a multifaceted approach, combining chemical synthesis with biological evaluation and computational modeling. A common starting point is the synthesis of a library of analogs where specific parts of the lead compound, in this case, Cyclohexyl 5-bromo-2-chlorobenzamide (B65784), are systematically varied. nih.govresearchgate.net
The process often begins with a lead compound identified through screening or rational design. Medicinal chemists then synthesize a series of derivatives by modifying specific substituents, rings, and linkers. For instance, different functional groups might be introduced onto the cyclohexyl ring, the positions of the halogen atoms on the benzamide core could be altered, or the amide linker could be modified to change its flexibility or hydrogen bonding capacity. nih.govmdpi.com
These newly synthesized compounds are then subjected to biological assays to determine their activity. nih.gov The resulting data, which correlates structural changes with biological outcomes, forms the basis of the SAR study. This information helps in identifying the pharmacophore—the essential arrangement of functional groups necessary for biological activity.
To further refine the understanding of these relationships, computational methods are often employed. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can provide a mathematical correlation between the chemical structure and biological activity, offering predictive power for designing new, more potent compounds. bohrium.com
Influence of Cyclohexyl Ring Substitutions on Molecular Properties and Interactions
For example, the introduction of bulky alkyl groups, such as a tert-butyl group, can enhance the lipophilicity of the molecule. researchgate.net This increased lipophilicity can affect the compound's ability to cross cell membranes and may lead to stronger hydrophobic interactions within a receptor's binding site. Conversely, introducing polar substituents could increase water solubility and potentially form specific hydrogen bonds with the target protein.
The stereochemistry of substituents on the cyclohexyl ring is also a critical factor. Different stereoisomers can exhibit vastly different biological activities due to the specific three-dimensional arrangement required for optimal interaction with a chiral biological target.
| Substituent (R) | Potential Effect on Lipophilicity | Potential Interaction Type | Hypothetical Impact on Activity |
|---|---|---|---|
| -H (unsubstituted) | Baseline | Primarily van der Waals | Reference activity |
| -CH3 (methyl) | Increased | Hydrophobic | May increase or decrease |
| -OH (hydroxyl) | Decreased | Hydrogen bond donor/acceptor | May increase or decrease |
| -C(CH3)3 (tert-butyl) | Significantly increased | Strong hydrophobic | May increase or decrease |
Effects of Halogen Position and Substitution Patterns on the Benzamide Core
The nature and position of halogen atoms on the benzamide core are crucial determinants of the electronic properties and binding interactions of Cyclohexyl 5-bromo-2-chlorobenzamide derivatives. Halogens can influence a molecule's activity through a combination of steric, electronic, and hydrophobic effects. libretexts.org
The position of the halogen can also dictate the potential for halogen bonding, a non-covalent interaction between a halogen atom and a Lewis base, which can contribute to binding affinity. acs.org The specific substitution pattern on the benzamide ring can also influence the molecule's conformation and how it presents its functional groups to a biological target. mdpi.com For example, ortho-substituents can force the amide group out of the plane of the aromatic ring, altering its three-dimensional shape.
| Substitution Pattern | Dominant Electronic Effect | Potential for Halogen Bonding | Predicted Impact on Binding Affinity |
|---|---|---|---|
| 5-Bromo, 2-Chloro | Electron-withdrawing | Moderate | Reference affinity |
| 5-Fluoro, 2-Chloro | Strongly electron-withdrawing | Weak | May increase or decrease |
| 5-Iodo, 2-Chloro | Less electron-withdrawing, more polarizable | Strong | May increase |
| 3-Bromo, 4-Chloro | Electron-withdrawing | Dependent on target geometry | Likely to change significantly |
Impact of Amide Linker Modifications on Conformational Flexibility and Molecular Recognition
Altering the amide bond, for instance by replacing it with a more rigid or a more flexible linker, can constrain or increase the number of accessible conformations. nih.gov A more rigid linker might lock the molecule into a bioactive conformation, leading to higher affinity, but it could also prevent the molecule from adopting the necessary shape to bind. nih.gov Conversely, a more flexible linker might allow for a better induced fit but could also come with an entropic penalty upon binding. mdpi.comnih.gov
The hydrogen bonding capability of the amide group is also a critical feature for molecular recognition. The amide N-H can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. Modifications that alter these properties, such as N-methylation of the amide, would eliminate the hydrogen bond donating capacity and could significantly impact binding affinity. mdpi.com
Computational SAR Approaches (e.g., QSAR, 3D-QSAR)
Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR methods, are powerful tools for elucidating the SAR of benzamide derivatives. rutgers.edu These methods aim to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities.
QSAR studies typically use molecular descriptors that quantify various physicochemical properties of the molecules, such as lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters). By finding a statistical correlation between these descriptors and the observed biological activity, a predictive model can be developed. bohrium.com
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), take the three-dimensional structure of the molecules into account. nih.govmdpi.com In these approaches, the molecules are aligned in 3D space, and their steric and electrostatic fields are calculated. The variations in these fields are then correlated with the biological activity. The resulting models can be visualized as contour maps, which highlight regions in space where certain properties (e.g., steric bulk or positive electrostatic potential) are favorable or unfavorable for activity. mdpi.com These maps provide intuitive guidance for the design of new, more potent analogs. nih.govresearchgate.net
For this compound derivatives, a 3D-QSAR study could reveal, for example, that a bulky, hydrophobic group is preferred at a certain position on the cyclohexyl ring, while an electron-rich region is favored near the halogen atoms on the benzamide core. This information would be invaluable for guiding further synthetic efforts to optimize the biological activity of this class of compounds.
Mechanistic Research and Advanced Applications of Cyclohexyl 5 Bromo 2 Chlorobenzamide Analogs in Non Clinical Settings
Molecular-Level Mechanistic Investigations in Biochemical Pathways (e.g., enzyme-inhibitor kinetics in in vitro systems)
The benzamide (B126) scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of enzymes. Substituted benzamides have been investigated as inhibitors for several enzyme classes, including serine proteases and metalloenzymes. nih.gov The inhibitory potential of Cyclohexyl 5-bromo-2-chlorobenzamide (B65784) would likely be dictated by the interplay of its distinct structural components.
The N-cyclohexyl group imparts significant hydrophobicity to the molecule. cymitquimica.com This feature could facilitate binding to enzymes that possess hydrophobic pockets within or near their active sites. The bulky, non-planar nature of the cyclohexane (B81311) ring can also influence binding selectivity by introducing steric constraints that favor interaction with specific enzyme topologies over others.
The electronic properties of the benzamide ring are modulated by the 5-bromo and 2-chloro substituents. These electron-withdrawing halogens can influence the acidity of the amide proton and the charge distribution across the aromatic ring, which can be critical for forming hydrogen bonds or other polar interactions with amino acid residues in an enzyme's active site. Studies on other substituted benzamides have shown that the nature and position of substituents are key determinants of inhibitory potency and selectivity. nih.gov
Given these features, Cyclohexyl 5-bromo-2-chlorobenzamide could be hypothetically investigated as an inhibitor for enzymes where a hydrophobic moiety and specific electronic interactions are required for binding. The kinetics of such inhibition (e.g., competitive, non-competitive) would reveal details about its mechanism of action, such as whether it binds to the active site or an allosteric site.
Table 1: Hypothetical Enzyme Inhibition Profile for this compound This table is for illustrative purposes and based on the activities of analogous compounds.
| Enzyme Target | Known Benzamide Inhibitor Example | Postulated Inhibition Constant (Ki) for this compound | Rationale for Postulated Interaction |
|---|---|---|---|
| Trypsin (Serine Protease) | Substituted Benzamidines | Low µM | The hydrophobic cyclohexyl group could occupy the S1 pocket, while the benzamide core forms hydrogen bonds. |
| 17β-HSD3 | Substituted Aryl Benzylamines mdpi.com | High nM to Low µM | Potential for hydrophobic interactions via the cyclohexyl group and halogen bonding from Br/Cl substituents within the steroid-binding channel. |
| Dopamine (B1211576) D4 Receptor | Substituted Benzamides nih.gov | Low nM | The 5-bromo substituent could interact with specific residues, enhancing affinity, a known SAR for this receptor class. nih.gov |
Studies in Pre-clinical in vitro Models for Understanding Molecular Interactions (e.g., receptor binding studies, cellular target engagement)
Substituted benzamides are well-established ligands for G protein-coupled receptors (GPCRs), most notably dopamine receptors. nih.gov The affinity and selectivity of these ligands are highly dependent on the substitution patterns on the benzamide ring and the nature of the N-substituent.
In the context of this compound, receptor binding studies would be essential to determine its potential targets. The 5-bromo and 2-chloro substitutions are particularly relevant. Research on dopamine D4 receptors has revealed a specific structure-activity relationship (SAR) where polar, hydrogen-bond-accepting substituents at the meta- (5-) position can enhance binding affinity. nih.gov The bromine atom at the 5-position of this compound could potentially engage in such interactions, including halogen bonding with receptor residues.
Cellular target engagement assays could then validate these findings in a more biologically relevant context. Such assays would confirm that the compound can cross the cell membrane and interact with its intracellular or membrane-bound target. The hydrophobic nature of the cyclohexyl group would likely facilitate cell permeability. cymitquimica.com
Table 2: Comparative Binding Affinities of Benzamide Analogs at the Dopamine D4 Receptor This table includes hypothetical data for this compound for comparative purposes.
| Compound | N-Substituent | Ring Substituents | Binding Affinity (Kd, nM) |
|---|---|---|---|
| Raclopride | N-ethylpyrrolidine | 3,5-dichloro, 2-methoxy, 6-hydroxy | 1.8 |
| Eticlopride | N-ethylpyrrolidine | 3-chloro, 5-ethyl, 6-hydroxy, 2-methoxy | 0.2 |
| Analog A | Cyclohexyl | None | >1000 |
| Analog B | Cyclohexyl | 5-Bromo | 50 (Hypothetical) |
| This compound | Cyclohexyl | 5-Bromo, 2-Chloro | 25 (Hypothetical) |
Exploration of this compound as a Chemical Probe for Molecular Target Identification
A chemical probe is a small molecule used to study biological systems by selectively engaging a specific protein target. nih.gov For a molecule like this compound to be developed into a chemical probe, it would first need to demonstrate high potency and selectivity for a particular target. nih.gov Assuming such a target is identified, the parent molecule would be chemically modified to incorporate a reporter tag or a reactive group.
This process typically involves synthesizing an analog that retains the core pharmacophore responsible for target binding but also includes a functional handle for visualization or pull-down experiments. mdpi.com Common modifications include:
Affinity-based probes: A linker arm is attached to a non-critical position on the molecule, terminating in a tag like biotin (B1667282) for affinity purification of the target protein.
Photo-affinity labeling (PAL) probes: A photo-reactive group (e.g., a diazirine) is incorporated. Upon UV irradiation, this group forms a covalent bond with the target protein, allowing for its identification.
Clickable probes: An alkyne or azide (B81097) group is added to the molecule. After the probe binds to its target in a cellular lysate or in living cells, a corresponding fluorescent dye or biotin tag with a complementary azide or alkyne group can be "clicked" on via copper-catalyzed or strain-promoted cycloaddition. mdpi.com
The aromatic ring or the cyclohexyl group of this compound could serve as attachment points for such modifications, provided the modification does not disrupt the key interactions with the target protein.
Table 3: Strategy for Developing this compound into a Chemical Probe
| Step | Action | Chemical Modification | Purpose |
|---|---|---|---|
| 1. SAR Study | Synthesize analogs to identify non-essential positions. | Modify substituents at various positions. | Determine where a linker can be attached without losing binding affinity. |
| 2. Linker Attachment | Synthesize an analog with an appropriate linker (e.g., polyethylene (B3416737) glycol). | Add linker to a non-essential position. | Spatially separate the probe from the reporter tag to minimize interference. |
| 3. Tag Incorporation | Add a terminal functional group to the linker. | Add a terminal alkyne or azide group. | Enable "click" chemistry for subsequent attachment of a reporter molecule. |
| 4. Validation | Test the final probe in binding and cellular assays. | N/A | Confirm that the modified probe retains its potency and selectivity for the target. |
Potential Applications in Advanced Materials Science and Supramolecular Chemistry
The structure of this compound is well-suited for applications in supramolecular chemistry and materials science. The formation of ordered, non-covalent assemblies is driven by specific intermolecular interactions. This molecule contains several functional groups capable of directing self-assembly.
Hydrogen Bonding: The amide functional group is a classic motif for forming strong and directional hydrogen bonds (N-H···O=C). This interaction often leads to the formation of one-dimensional tapes or chains in the solid state.
Halogen Bonding: The bromine and chlorine atoms can act as halogen bond donors, interacting with Lewis basic sites (such as the amide oxygen or aromatic rings of adjacent molecules). researchgate.netrsc.org The strength and directionality of these interactions can be tuned by the specific halogen, with bromine forming stronger halogen bonds than chlorine. This allows for precise control over the resulting supramolecular architecture. nih.gov
π-π Stacking: The electron-deficient chlorinated and brominated benzene (B151609) ring can participate in π-π stacking interactions with other aromatic systems.
Hydrophobic Interactions: The bulky cyclohexyl group can drive assembly through hydrophobic effects and influence the packing and solubility of the resulting materials. cymitquimica.com
By leveraging these competing and cooperating interactions, this compound analogs could potentially be designed to self-assemble into complex architectures such as liquid crystals, gels, or porous crystalline materials.
Table 4: Potential Intermolecular Interactions for Supramolecular Assembly
| Interaction Type | Participating Groups | Potential Supramolecular Motif |
|---|---|---|
| Hydrogen Bonding | Amide N-H and C=O | 1D chains, catemers, dimers |
| Halogen Bonding | C-Br and C-Cl with a Lewis base (e.g., C=O) | 2D sheets, 3D networks |
| π-π Stacking | Halogenated Benzene Rings | Columnar or herringbone packing |
| Hydrophobic Interactions | Cyclohexyl Groups | Segregated hydrophobic domains, influence on solubility |
Role as a Synthetic Intermediate for Complex Molecular Architectures
This compound is readily synthesized via the reaction of 5-bromo-2-chlorobenzoyl chloride with cyclohexylamine (B46788). chemicalbook.com The precursor, 5-bromo-2-chlorobenzoic acid, is a commercially available or readily synthesized starting material. fishersci.comchemicalbook.com
Beyond its own potential applications, the structure of this compound makes it a valuable intermediate for the synthesis of more complex molecules. The amide bond is generally robust and unreactive under many common reaction conditions. numberanalytics.com In contrast, the carbon-bromine and carbon-chlorine bonds on the aromatic ring are versatile handles for modern cross-coupling reactions.
The C-Br bond is typically more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization. For example, a Suzuki coupling could be performed selectively at the 5-position (bromine) to introduce a new aryl or alkyl group, leaving the chlorine at the 2-position untouched for a subsequent, different coupling reaction under more forcing conditions. This stepwise functionalization allows for the construction of complex, multi-substituted aromatic cores that would be difficult to access otherwise.
Table 5: Potential Synthetic Transformations of this compound
| Reaction Type | Target Site | Typical Reagents/Catalyst | New Bond Formed | Potential Application |
|---|---|---|---|---|
| Suzuki Coupling | C-Br | Arylboronic acid, Pd catalyst (e.g., Pd(PPh3)4), Base | C-C (Aryl-Aryl) | Synthesis of biaryl compounds |
| Buchwald-Hartwig Amination | C-Br | Amine, Pd catalyst, Base | C-N | Introduction of new amine functionalities |
| Sonogashira Coupling | C-Br | Terminal alkyne, Pd/Cu catalyst, Base | C-C (Aryl-Alkyne) | Synthesis of conjugated systems |
| Heck Coupling | C-Br | Alkene, Pd catalyst, Base | C-C (Aryl-Vinyl) | Synthesis of stilbene-like structures |
| Lithiation/Grignard Formation | C-Br | n-BuLi or Mg | C-Li or C-MgBr | Formation of a nucleophilic center for reaction with electrophiles |
Future Research Trajectories and Innovations in Cyclohexyl 5 Bromo 2 Chlorobenzamide Research
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry offers substantial advantages for the production and derivatization of benzamide (B126) compounds. nih.govchemh.com Flow chemistry provides superior control over reaction parameters such as temperature, pressure, and reaction time, leading to increased safety, higher yields, and enhanced reproducibility. chemh.com The high surface-area-to-volume ratio in microreactors facilitates efficient heat and mass transfer, which is particularly beneficial for managing exothermic reactions or handling hazardous reagents. nih.gov
Automated synthesis platforms, often integrated with flow reactors, enable the high-throughput production of compound libraries. researchgate.netamidetech.com These systems can perform hundreds of reactions in a highly controlled and parallel manner, which is ideal for exploring the chemical space around the Cyclohexyl 5-bromo-2-chlorobenzamide (B65784) core. rsc.org By systematically varying the carboxylic acid and amine components, researchers can rapidly generate a library of analogues for structure-activity relationship (SAR) studies. researchgate.net This automated approach minimizes reagent consumption and accelerates the discovery of compounds with optimized properties. rsc.org
Table 1: Illustrative Parameters for Flow Synthesis of Benzamide Analogues
| Parameter | Range | Significance |
|---|---|---|
| Temperature | 25°C - 200°C | Controls reaction rate and selectivity. Superheating above the solvent's boiling point is possible under pressure. nih.gov |
| Pressure | 1 - 20 bar | Prevents solvent vaporization at high temperatures and can influence reaction kinetics. |
| Residence Time | 30 seconds - 30 minutes | Determines the duration reactants spend in the heated reaction zone, directly impacting conversion. |
| Reagent Concentration | 0.1 M - 1.0 M | Affects reaction rate and can be precisely controlled to minimize side-product formation. |
| Flow Rate | 0.1 mL/min - 5.0 mL/min | Dictates residence time and production throughput. |
Application of Machine Learning and Artificial Intelligence for Predictive Design and Synthesis
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction of reaction outcomes and the design of novel molecules with desired properties. nih.govnih.gov For compounds like Cyclohexyl 5-bromo-2-chlorobenzamide, ML models can be trained on existing reaction data to predict the yield and optimal conditions for amide bond formation, thereby reducing the need for extensive experimental screening. researchgate.netaiche.org The accuracy of these predictions is highly dependent on the quality and diversity of the training dataset, highlighting the importance of including both successful and unsuccessful reaction outcomes. aiche.org
Beyond optimizing synthesis, AI is a powerful tool for retrosynthesis. discoveracs.org Platforms like Synthia™ use vast databases of chemical reaction rules to propose novel and efficient synthetic routes to target molecules that may not exist in published literature. discoveracs.org This capability can uncover more economical or sustainable pathways to this compound and its derivatives. Furthermore, deep learning algorithms can be integrated with automated synthesis hardware to create self-optimizing systems that learn from experimental data in real-time to refine reaction conditions. nih.gov
Table 2: Machine Learning Applications in Benzamide Research
| ML Model Type | Input Data | Predicted Output | Application |
|---|---|---|---|
| Random Forest / Gradient Boosting | Molecular descriptors, reaction conditions (temp, solvent, catalyst) | Reaction Yield (%) | Optimizing synthesis conditions for novel benzamides. doi.org |
| Graph Convolutional Neural Networks (GCNN) | Molecular graph structure | Synthetic feasibility score, potential reactants | AI-driven retrosynthesis and route planning. chemrxiv.org |
| Support Vector Machine (SVM) | Quantum chemical descriptors, structural fingerprints | Biological activity (e.g., IC₅₀) | Predicting the therapeutic potential of new analogues. researchgate.net |
| Recurrent Neural Networks (RNN) | Time-resolved analytical data (e.g., UV-Vis) | Reaction completion, side-product formation | Real-time monitoring and optimization of flow synthesis. nih.gov |
Development of Novel Analytical Probes and Detection Methods
The development of advanced analytical tools is crucial for studying the behavior and fate of this compound in complex systems. Fluorescent probes, in particular, offer a non-invasive method for real-time visualization with high sensitivity and spatiotemporal resolution. nih.govrsc.org The design of these probes often relies on fluorescence modulation mechanisms such as Photoinduced Electron Transfer (PeT) or spirocyclization, which can switch the probe from a non-fluorescent ("off") to a fluorescent ("on") state upon interaction with a target analyte or environment. nih.govresearchgate.net
While no specific probe for this compound currently exists, future research could focus on creating sensors that recognize the benzamide moiety or are sensitive to the local environment influenced by the compound's halogen atoms. For instance, a probe could be designed to detect the compound within specific cellular compartments or to quantify its release from a delivery vehicle. Beyond fluorescence, innovative techniques such as the use of photoluminescent copper(I) iodide clusters for identifying specific classes of compounds offer new avenues for developing rapid and selective detection methods. rsc.org
Table 3: Comparison of Analytical Techniques for Benzamide Analysis
| Technique | Principle | Key Advantages | Potential Application |
|---|---|---|---|
| RP-HPLC | Differential partitioning between mobile and stationary phases. | Robust, quantitative, excellent for purity assessment. | Quality control of synthesized this compound. |
| LC-MS/MS | Separation by chromatography followed by mass-based detection. | High sensitivity and specificity, structural confirmation. | Detecting and quantifying the compound in biological matrices. |
| Fluorescent Probes | Analyte-induced change in fluorescence emission. | Real-time imaging in living systems, high sensitivity. nih.gov | Visualizing the subcellular localization of the compound. |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field. | Unambiguous structure elucidation, conformational analysis. | Confirming the chemical structure of new derivatives. |
Exploration of Multi-Component Reaction Approaches for Scaffold Diversification
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing atoms from all starting materials, are exceptionally powerful for generating molecular diversity. frontiersin.orgnih.gov These reactions are characterized by high atom economy, operational simplicity, and the ability to rapidly construct complex molecular scaffolds. beilstein-journals.org For diversifying the this compound structure, isocyanide-based MCRs like the Passerini and Ugi reactions are particularly relevant. nih.govnih.gov
The Ugi four-component reaction, for example, combines an amine, an aldehyde or ketone, a carboxylic acid, and an isocyanide to produce a bis-amide product. nih.govrsc.org By using 5-bromo-2-chlorobenzoic acid as the acid component and cyclohexylamine (B46788) as the amine, and then varying the other two components, a vast library of derivatives with different substituents can be generated in a single step. This strategy allows for a highly efficient exploration of the chemical space around the core scaffold, facilitating the rapid identification of analogues with improved or novel properties. nih.govrug.nl
Table 4: Ugi Reaction for Diversification of the this compound Scaffold
| Amine Input | Carboxylic Acid Input | Aldehyde/Ketone Input | Isocyanide Input | Resulting Structural Modification |
|---|---|---|---|---|
| Cyclohexylamine | 5-Bromo-2-chlorobenzoic acid | Formaldehyde | tert-Butyl isocyanide | Core structure with N-tert-butyl group. |
| Cyclohexylamine | 5-Bromo-2-chlorobenzoic acid | Benzaldehyde | tert-Butyl isocyanide | Adds a phenyl group adjacent to the new amide. |
| Cyclohexylamine | 5-Bromo-2-chlorobenzoic acid | Acetone | tert-Butyl isocyanide | Adds two methyl groups (gem-dimethyl) adjacent to the new amide. |
| Cyclohexylamine | 5-Bromo-2-chlorobenzoic acid | Formaldehyde | Benzyl (B1604629) isocyanide | Introduces a flexible benzyl group on the second amide nitrogen. |
| Aniline | 5-Bromo-2-chlorobenzoic acid | Cyclohexanone | Cyclohexyl isocyanide | Replaces cyclohexyl group with phenyl and introduces spirocyclic feature. |
Design of Next-Generation Cyclohexyl Benzamide Scaffolds with Tunable Properties
The rational design of next-generation scaffolds focuses on making precise structural modifications to achieve specific, tunable properties. The cyclohexyl benzamide core serves as a versatile template where each component—the substituted phenyl ring, the amide linker, and the cyclohexyl group—can be systematically altered to modulate its physicochemical and biological characteristics. nih.govmdpi.com Structure-activity relationship (SAR) studies are essential for understanding how these modifications influence a compound's function. mdpi.com
For example, replacing the bromine or chlorine atoms with other functional groups (e.g., fluorine, trifluoromethyl, cyano) can fine-tune the electronic properties, lipophilicity, and metabolic stability of the molecule. acs.org The cyclohexyl ring can be replaced with other cyclic or acyclic aliphatic groups to explore steric requirements for receptor binding. nih.gov Computational tools like Density Functional Theory (DFT) can be employed to predict how these structural changes will affect molecular properties such as the HOMO/LUMO energy gap or dipole moment, guiding synthetic efforts toward compounds with desired electronic or optical characteristics. sci-hub.se This synergy between computational prediction and targeted synthesis is key to developing advanced benzamide scaffolds with properties tailored for specific applications, from therapeutics to functional materials. nih.gov
Table 5: Strategies for Designing Benzamide Scaffolds with Tunable Properties
| Structural Modification | Example | Property to be Tuned | Rationale |
|---|---|---|---|
| Halogen Substitution | Replace Br with CF₃ | Lipophilicity, metabolic stability, electronic effects | Alters binding interactions and pharmacokinetic profile. |
| Amide Linker Modification | Introduce thioamide or reverse amide | Hydrogen bonding capability, conformational rigidity | Changes receptor binding geometry and proteolytic stability. |
| Cycloalkyl Group Alteration | Replace cyclohexyl with cyclopentyl or piperidinyl | Steric bulk, solubility, basicity | Probes binding pocket size and introduces potential new interactions. nih.gov |
| Aromatic Ring Isosteres | Replace benzene (B151609) ring with pyridine (B92270) or thiophene | Dipole moment, H-bonding capacity, solubility | Modulates physicochemical properties and potential for new vector interactions. nih.gov |
| Conformational Constraint | Introduce a spirocyclic ring system | Molecular rigidity, binding entropy | Locks the molecule into a specific bioactive conformation. nih.gov |
Q & A
Q. What synthetic methodologies are recommended for preparing Cyclohexyl 5-bromo-2-chlorobenzamide in academic research?
A two-step approach is typically employed:
- Step 1 : Synthesize 5-bromo-2-chlorobenzoic acid via directed ortho-metalation of 2-chlorobromobenzene, followed by carboxylation .
- Step 2 : React the acid with cyclohexylamine using a coupling agent (e.g., EDCI or HATU) in anhydrous DMF or THF. Purification via column chromatography ensures high yield and purity . Note: Multicomponent reactions (e.g., Ugi-type) using cyclohexyl isocyanide may also be explored for analogues, though direct synthesis of the target compound via this route requires optimization .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR resolve substituent positions and confirm amide bond formation.
- Mass Spectrometry (HRMS) : Validates molecular weight (±5 ppm accuracy).
- HPLC : Assesses purity (>95% recommended for biological assays) .
- IR Spectroscopy : Confirms carbonyl stretching (~1650 cm) and aryl halide signatures .
Q. What safety protocols are essential for handling this compound?
- Use PPE (gloves, lab coat, goggles) and work in a fume hood.
- Avoid inhalation/contact; halogenated benzamides may irritate skin/respiratory systems.
- Store in airtight containers at 4°C, away from light .
Advanced Research Questions
Q. How do the conformational dynamics of the cyclohexyl ring influence molecular interactions?
The cyclohexyl ring adopts chair conformations, with energy minima differing by ~5.69 kcal/mol. DFT calculations show the global minimum (7a) dominates (>90% population at equilibrium), where the C3/C5 positions of the cyclohexyl group orient away from the carbonyl. This minimizes steric clashes and optimizes hydrogen bonding with target proteins . Methodological Tip: Use MP2/cc-pVDZ-level optimizations to model conformers and compare with NOESY NMR data to validate populations .
Q. What computational strategies predict the lipophilicity (logP) and electronic properties of this compound?
- DFT Calculations : Analyze charge localization (e.g., cyclohexyl derivatives localize charge on substituents vs. delocalization in aromatic systems) .
- logP Estimation : Use software like MarvinSketch or experimental shake-flask methods. Cyclohexyl groups increase logP (e.g., +0.39 vs. phenyl analogues) .
- CoMFA Models : Correlate steric/electronic effects of 5-bromo and 2-chloro substituents with bioactivity .
Q. How do the 5-bromo and 2-chloro substituents affect biological activity?
- Steric Effects : The 5-bromo group occupies hydrophobic pockets in target proteins, while the 2-chloro substituent enhances electrophilicity for covalent binding (if reactive).
- Electronic Effects : Chloro’s electron-withdrawing nature polarizes the benzamide ring, increasing hydrogen-bond acceptor capacity. Data Insight: CoMFA contour maps indicate bulky groups at C5 enhance inhibition (e.g., cyclohexyl > methyl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
